Monooctyl Succinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Monooctyl Succinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Monooctyl succinate (B1194679) is a monoester of succinic acid and octanol, holding promise in various scientific and industrial applications, including as a surfactant and a potential fragrance releaser.[1] This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and fundamental characteristics of this compound. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of key processes to facilitate a deeper understanding of monooctyl succinate.
Chemical Properties and Structure
Monooctyl succinate, with the CAS number 74295-86-6, is characterized by a molecular formula of C12H22O4 and a molecular weight of 230.30 g/mol .[2] Its structure features a hydrophilic succinic acid head and a hydrophobic octyl tail, rendering it amphiphilic properties that are valuable in surfactant applications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of monooctyl succinate.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [2] |
| Molecular Weight | 230.30 g/mol | [2] |
| CAS Number | 74295-86-6 | [2] |
| Predicted pKa | 4.45 ± 0.17 | [2] |
| Topological Polar Surface Area | 66.4 Ų | [2] |
| Rotatable Bond Count | 10 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| LogP (Predicted) | 2.8 |
Spectroscopic Data (Predicted)
The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for monooctyl succinate, based on the analysis of similar succinate monoesters.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~4.05 | Triplet | 2H | -O-CH₂- |
| ~2.60 | Triplet | 2H | -C(O)-CH₂- |
| ~2.55 | Triplet | 2H | -CH₂-C(O)O- |
| ~1.60 | Quintet | 2H | -O-CH₂-CH₂- |
| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |
| ~0.88 | Triplet | 3H | -CH₃ |
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~172 | -C(O)O- |
| ~65 | -O-CH₂- |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
| m/z | Interpretation |
| 231.15 | [M+H]⁺ |
| 253.13 | [M+Na]⁺ |
| 117.02 | [Succinic acid + H]⁺ |
| 113.16 | [Octene]⁺ |
Experimental Protocols
Synthesis of Monooctyl Succinate
The synthesis of monooctyl succinate can be achieved via the esterification of succinic anhydride (B1165640) with 1-octanol (B28484). This method is often preferred to direct esterification of succinic acid to avoid the formation of the diester byproduct.
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Succinic anhydride (1.0 eq)
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1-Octanol (1.1 eq)
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Amberlyst 15® (catalyst)
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Toluene (solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.
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Add 1-octanol to the solution.
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Add Amberlyst 15® catalyst to the reaction mixture.
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Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
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Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted succinic anhydride and succinic acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Characterization Methods
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Sample Preparation: Dissolve a small amount of the purified monooctyl succinate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
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Ionization: Utilize Electrospray Ionization (ESI) for analysis.
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Analysis: Perform mass analysis using a Time-of-Flight (TOF) or Quadrupole mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
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Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Analysis: Record the infrared spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the carboxylic acid and ester, and the O-H stretch of the carboxylic acid.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of monooctyl succinate.
Caption: General workflow for the synthesis of monooctyl succinate.
Hypothetical Signaling Pathway in Drug Delivery
While no specific signaling pathways involving monooctyl succinate have been elucidated, its structural similarity to other biologically active succinate esters, such as α-tocopheryl succinate (Vitamin E succinate), suggests potential applications in drug delivery. α-Tocopheryl succinate has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of signaling cascades. The following diagram illustrates a hypothetical pathway based on the known effects of α-tocopheryl succinate, which could be explored for monooctyl succinate in future research.
Caption: Hypothetical signaling pathway for monooctyl succinate in cancer therapy.
Applications in Drug Development
The amphiphilic nature of monooctyl succinate makes it a candidate for use as an excipient in drug formulations, potentially as a solubilizing agent or as a component of drug delivery systems like micelles or nanoparticles.
Surfactant and Emulsifier
Due to its surfactant properties, monooctyl succinate can be investigated for its ability to stabilize emulsions and enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability.
Potential in Drug Delivery
Inspired by the demonstrated anti-cancer activity and drug delivery applications of other succinate esters like α-tocopheryl succinate, monooctyl succinate could be explored for similar purposes.[3][4] Its ability to self-assemble or be incorporated into nanoparticle formulations could provide a platform for targeted drug delivery. Future research could focus on synthesizing and evaluating monooctyl succinate-based nanoparticles for the delivery of chemotherapeutic agents.
Conclusion
Monooctyl succinate is a versatile molecule with a range of potential applications stemming from its amphiphilic character. This guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and methods for its characterization. While its biological activities and role in drug development are yet to be extensively explored, the established knowledge of similar compounds provides a strong rationale for future investigations in this area. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists to further explore the potential of monooctyl succinate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Functions of α-Tocopheryl Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
